molecular formula C19H18BrNO5 B214349 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214349
M. Wt: 420.3 g/mol
InChI Key: XRCPJDIHKSHBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been identified as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have antiviral and antimicrobial activities. In addition, it has been studied for its potential use as a fluorescent probe for imaging of biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its unique chemical structure, which allows for the study of its various pharmacological properties. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions that can be explored with 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One direction is to study its potential use as a therapeutic agent for the treatment of cancer, viral, and bacterial infections. Another direction is to further investigate its mechanism of action and identify specific pathways that it targets. Additionally, it can be studied for its potential use as a fluorescent probe for imaging of biological systems.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 3,4-dimethoxyphenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-amino-2-bromo-4-methylquinoline in the presence of a base to form the corresponding amide. The amide is then cyclized using a Lewis acid catalyst to give the final product.

Scientific Research Applications

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields of research. It has been shown to have anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for imaging of biological systems.

properties

Product Name

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO5

Molecular Weight

420.3 g/mol

IUPAC Name

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H18BrNO5/c1-21-14-6-5-12(20)9-13(14)19(24,18(21)23)10-15(22)11-4-7-16(25-2)17(8-11)26-3/h4-9,24H,10H2,1-3H3

InChI Key

XRCPJDIHKSHBTH-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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